molecular formula C23H23N5O5 B3312755 3,4,5-trimethoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide CAS No. 946328-19-4

3,4,5-trimethoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

Cat. No.: B3312755
CAS No.: 946328-19-4
M. Wt: 449.5 g/mol
InChI Key: SUJYHMREGDJWQK-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a useful research compound. Its molecular formula is C23H23N5O5 and its molecular weight is 449.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound’s primary targets are likely to be tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell proliferation .

Mode of Action

The compound interacts with its targets, leading to a series of changes. For instance, it can inhibit tubulin polymerization, which is critical for cell division . It can also inhibit Hsp90, a chaperone protein that helps other proteins fold properly . By inhibiting these targets, the compound can disrupt normal cellular processes and lead to cell death .

Biochemical Pathways

The compound affects various biochemical pathways. For example, by inhibiting tubulin, it disrupts the microtubule dynamics, which is crucial for cell division . By inhibiting Hsp90, it affects the folding of many proteins, potentially disrupting multiple pathways . The exact downstream effects depend on the specific targets and the cellular context .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and can reach their targets effectively .

Result of Action

The compound’s action leads to molecular and cellular effects such as cell cycle arrest, apoptosis, and reduced cell proliferation . These effects can be beneficial in the context of diseases like cancer, where uncontrolled cell division is a major problem .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of other drugs, the pH of the environment, and the presence of certain enzymes can affect the compound’s stability and its ability to reach its targets . .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5/c1-30-17-13-16(14-18(31-2)21(17)32-3)23(29)24-11-12-33-20-10-9-19-25-26-22(28(19)27-20)15-7-5-4-6-8-15/h4-10,13-14H,11-12H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJYHMREGDJWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-trimethoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
Reactant of Route 2
Reactant of Route 2
3,4,5-trimethoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
Reactant of Route 3
Reactant of Route 3
3,4,5-trimethoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
Reactant of Route 4
3,4,5-trimethoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
Reactant of Route 5
Reactant of Route 5
3,4,5-trimethoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
Reactant of Route 6
Reactant of Route 6
3,4,5-trimethoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.